1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
Overview
Description
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the ethanone moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or ethanone positions, using suitable reagents and conditions
Scientific Research Applications
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone include other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds have a different fusion pattern of the pyrazole and pyridine rings but exhibit similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXVBJMPKXQMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=NN1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856891 | |
Record name | 1-(5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-17-6 | |
Record name | 1-(5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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